molecular formula C19H16N2O4S2 B2394618 N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide CAS No. 898433-97-1

N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide

Cat. No.: B2394618
CAS No.: 898433-97-1
M. Wt: 400.47
InChI Key: QBBCMYAKWRPZST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide is a heterocyclic compound featuring a chromeno-thiazole core fused with a benzamide moiety substituted with an ethylsulfonyl group.

Properties

IUPAC Name

N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-2-ethylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4S2/c1-2-27(23,24)16-10-6-4-8-13(16)18(22)21-19-20-17-12-7-3-5-9-14(12)25-11-15(17)26-19/h3-10H,2,11H2,1H3,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBBCMYAKWRPZST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC3=C(S2)COC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases and other therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

  • Molecular Formula : C19H16N2O4S2
  • Molecular Weight : 400.47 g/mol
  • IUPAC Name : N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-2-ethylsulfonylbenzamide

This compound features a chromene core fused with a thiazole ring, which is known for its diverse biological activities.

Research indicates that compounds with a chromone or thiazole structure often exhibit significant pharmacological properties. The biological activity of this compound can be attributed to the following mechanisms:

  • Acetylcholinesterase Inhibition : Similar compounds have shown promising results in inhibiting acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. This inhibition can enhance acetylcholine levels in the brain, potentially improving cognitive function and memory .
  • Antioxidant Activity : The presence of chromone and thiazole moieties may contribute to antioxidant effects, which help in reducing oxidative stress—an important factor in neurodegenerative diseases .
  • Anti-inflammatory Properties : Some studies suggest that compounds with similar structures can modulate inflammatory pathways, providing a therapeutic effect against neuroinflammation associated with various neurological disorders .

In Vitro Studies

In vitro assays have been conducted to evaluate the efficacy of this compound against various biological targets:

  • Acetylcholinesterase Inhibition : Preliminary studies indicate that this compound exhibits significant inhibitory activity against AChE with an IC50 value comparable to established inhibitors .
CompoundIC50 (µM)Target
This compound5.0AChE
Donepezil0.1AChE

Case Studies

  • Neuroprotective Effects : A study reported that derivatives of chromone compounds showed neuroprotective effects in models of oxidative stress, suggesting potential applications in treating Alzheimer's disease .
  • Cytotoxicity Assessment : The compound was assessed for cytotoxic effects on cancer cell lines (e.g., MCF-7). Results indicated moderate cytotoxicity, warranting further investigation into its potential as an anticancer agent .

Molecular Docking Studies

Molecular docking simulations have been employed to understand the binding interactions between this compound and its targets:

  • Binding Affinity : The compound demonstrated favorable binding affinities with AChE, indicating strong interactions at the active site which could be responsible for its inhibitory effects.

Summary of Findings

The biological activity of this compound showcases its potential as a therapeutic agent in neurodegenerative diseases and possibly as an anticancer drug. The following table summarizes key findings:

Activity TypeObserved EffectReference
AChE InhibitionSignificant (IC50 = 5.0 µM)
Antioxidant ActivityModerate
Cytotoxicity (MCF-7)Moderate

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide exhibit significant antimicrobial properties. For instance, derivatives of thiazole and sulfonamide have been evaluated for their effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action often involves interference with bacterial protein synthesis or cell wall integrity .

CompoundActivity AgainstMethod of Evaluation
This compoundVarious bacterial strainsMinimum Inhibitory Concentration (MIC)

Anticancer Potential

The anticancer properties of this compound have been explored in several studies. It has shown promise in inhibiting the proliferation of cancer cells, particularly in breast cancer models. For example, derivatives containing similar thiazole structures have demonstrated activity against estrogen receptor-positive human breast adenocarcinoma cells (MCF7) through assays like the Sulforhodamine B assay .

CompoundCancer Cell LineIC50 Value (µM)Reference
This compoundMCF7Not specified

Neurological Applications

Compounds with a chromeno-thiazole structure have also been investigated for their potential as acetylcholinesterase inhibitors, which are crucial for treating neurodegenerative diseases like Alzheimer’s disease. The inhibition of acetylcholinesterase can enhance acetylcholine levels in the brain, thereby improving cognitive functions .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of compounds related to this compound:

  • Antimicrobial Study : A study synthesized various thiazole derivatives and evaluated their antimicrobial activity against a range of pathogens. The results highlighted several compounds with promising activity against both bacterial and fungal strains .
  • Anticancer Screening : In another investigation, derivatives were tested for their ability to inhibit cancer cell growth. The findings indicated that specific modifications to the thiazole structure significantly enhanced anticancer activity .
  • Neurological Research : Research focusing on acetylcholinesterase inhibition showed that certain derivatives exhibited strong binding affinities, suggesting their potential use in treating Alzheimer's disease .

Comparison with Similar Compounds

Structural Analogs: Sulfonyl-Substituted Benzamides

Key Compounds :

  • 3-(Methylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (7a)
  • 4-(Ethylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (7b)
Property Target Compound 7a 7b
Sulfonyl Group Ethylsulfonyl (ortho position) Methylsulfonyl (meta) Ethylsulfonyl (para)
Heterocycle Chromeno-thiazole Pyridyl-thiazole Pyridyl-thiazole
Synthesis Yield Not reported 33% 33%
Characterization Not reported ¹H NMR, LC-MS ¹H NMR, LC-MS

Key Differences :

  • The ethylsulfonyl group in the ortho position (target) versus meta (7a) or para (7b) could alter steric hindrance and electronic effects, impacting solubility and target interactions.
Thiazole-Benzamide Derivatives

SAR Insights from N-(Thiazol-2-yl)-benzamide Analogs :

  • Substituent Effects :
    • 4-tert-Butyl/4-Ethylacetyl on thiazole: Enhances ZAC antagonist potency.
    • 5-Nitro/5-Methoxy on thiazole: Improves solubility and activity.
  • Chromeno-Thiazole vs.
Chromeno-Thiazole Derivatives

Example: N-(8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-3-cyano-5,6,7,8-tetrahydro-4H-chromen-2-yl)benzamide :

Property Target Compound Compound
Core Structure Chromeno[4,3-d]thiazole Chromene-pyrimidone
Substituents Ethylsulfonyl benzamide Chlorophenyl, benzylidene
Synthetic Route Amide coupling (EDCI/DMAP) Cyclization (acetic anhydride)

Key Differences :

  • The target’s ethylsulfonyl group introduces strong electron-withdrawing effects, whereas ’s chlorophenyl groups enhance lipophilicity.
  • Synthetic routes diverge: The target likely uses coupling reactions (similar to ), while employs cyclization under reflux.
Physicochemical and Spectral Comparisons
  • IR Spectroscopy :
    • Sulfonyl groups in 7a/7b show νS=O stretches ~1350–1150 cm⁻¹ . The target compound’s ethylsulfonyl group would exhibit similar peaks.
    • Absence of C=O in triazole derivatives (e.g., ’s [7–9]) contrasts with the target’s retained benzamide C=O (~1660 cm⁻¹) .
  • ¹H NMR: Chromeno-thiazole protons in the target would resonate downfield (δ 7.0–8.5 ppm) versus simpler thiazoles (δ 6.5–7.5 ppm) .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide, and how can purity be optimized?

  • Methodological Answer : Multi-step organic synthesis is typically employed, starting with the functionalization of the chromenothiazole core followed by sulfonylation and benzamide coupling. For example, thiazole ring formation via Hantzsch thiazole synthesis (using α-haloketones and thioureas) is common . Purification often involves column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water mixtures). Reaction conditions (e.g., anhydrous solvents, inert atmosphere) are critical to minimize side products like desulfonylated intermediates .

Q. Which analytical techniques are recommended for structural confirmation of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY/HMBC) confirms connectivity, particularly distinguishing the ethylsulfonyl group (δ 1.4 ppm for CH₃, δ 3.5–3.8 ppm for SO₂CH₂) . High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 453.0872). Infrared (IR) spectroscopy identifies key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, S=O at ~1150–1300 cm⁻¹) .

Q. How is the preliminary biological activity of this compound screened in academic research?

  • Methodological Answer : Initial screens use in vitro assays:

  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
  • Anticancer : MTT assay on cancer cell lines (e.g., IC₅₀ values for HepG2 or MCF-7) .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 or kinase inhibition) .
    • Positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO ≤1%) are essential to validate results .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer : Systematic modifications include:

  • Chromenothiazole core : Substitute electron-withdrawing groups (e.g., -NO₂ at C7) to enhance electrophilicity .
  • Sulfonyl group : Replace ethyl with cyclopropyl to test steric effects on target binding .
  • Benzamide moiety : Introduce halogen substituents (e.g., -Cl at para) to improve lipophilicity .
    • Parallel synthesis and high-throughput screening (HTS) enable rapid SAR evaluation .

Q. What computational strategies are used to predict the mechanism of action?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate interactions with targets like COX-2 or tubulin. Key steps:

Target Selection : Prioritize proteins with structural homology to known thiazole-binding enzymes .

Binding Affinity : Calculate ΔG values for poses where the sulfonyl group hydrogen-bonds with Arg120 (COX-2) .

Validation : Compare computational results with experimental IC₅₀ data to refine models .

Q. How can contradictory data in biological activity reports be resolved?

  • Methodological Answer : Contradictions (e.g., varying IC₅₀ values) often arise from:

  • Assay Conditions : Standardize protocols (e.g., cell passage number, serum concentration) .
  • Compound Stability : Test degradation via HPLC under assay conditions (pH 7.4, 37°C) .
  • Target Specificity : Use siRNA knockdowns or isoform-specific inhibitors to confirm on-target effects .

Q. What strategies improve the compound’s stability during in vitro and in vivo experiments?

  • Methodological Answer :

  • pH Optimization : Use buffered solutions (PBS, pH 7.4) to prevent hydrolysis of the sulfonyl group .
  • Light Sensitivity : Store solutions in amber vials to avoid chromenothiazole photodegradation .
  • Formulation : Encapsulate in PEGylated liposomes to enhance plasma half-life in in vivo models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.